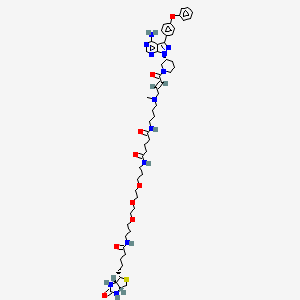

Ibrutinib-biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

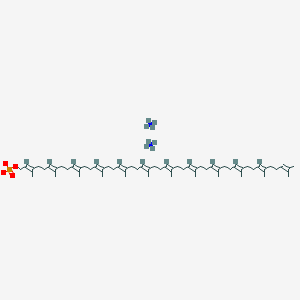

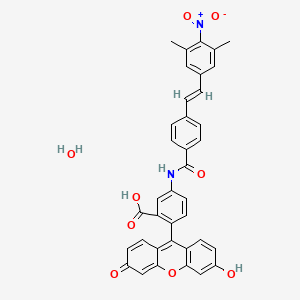

Ibrutinib-biotina: es un compuesto que combina ibrutinib, un potente inhibidor de la tirosina quinasa de Bruton (BTK), con biotina, una vitamina que se utiliza a menudo como una sonda bioquímica. Esta conjugación permite la focalización específica y el estudio de BTK en diversos sistemas biológicos. Ibrutinib se utiliza ampliamente en el tratamiento de ciertos cánceres, particularmente la leucemia linfocítica crónica y el linfoma de células del manto, debido a su capacidad para inhibir BTK, una enzima clave en la vía de señalización del receptor de células B .

Aplicaciones Científicas De Investigación

Química: Ibrutinib-biotina se utiliza como una sonda para estudiar las interacciones de BTK con varios sustratos e inhibidores. Ayuda a comprender las afinidades de unión y la cinética de los inhibidores de BTK.

Biología: En la investigación biológica, ibrutinib-biotina se utiliza para etiquetar y aislar BTK de mezclas biológicas complejas. Esto ayuda en el estudio del papel de BTK en la señalización celular y sus interacciones con otras proteínas.

Medicina: En la investigación médica, ibrutinib-biotina se utiliza para investigar los mecanismos de acción de los inhibidores de BTK y para desarrollar nuevas estrategias terapéuticas para enfermedades que involucran BTK, como la leucemia linfocítica crónica y el linfoma de células del manto .

Industria: En la industria farmacéutica, ibrutinib-biotina se utiliza en procesos de desarrollo y selección de fármacos para identificar posibles nuevos inhibidores de BTK.

Mecanismo De Acción

Ibrutinib-biotina ejerce sus efectos uniéndose a BTK, inhibiendo así su actividad. BTK es una enzima crucial en la vía de señalización del receptor de células B, que es esencial para la supervivencia y la proliferación de las células B. Al inhibir BTK, ibrutinib-biotina interrumpe esta vía de señalización, lo que lleva a la apoptosis de las células B malignas. La parte de la biotina permite la fácil detección y aislamiento de BTK, facilitando estudios detallados de su función e inhibición .

Safety and Hazards

The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .

Direcciones Futuras

The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .

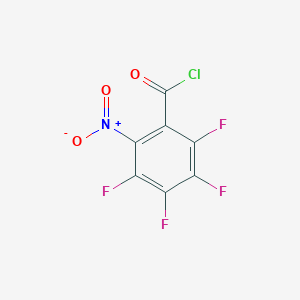

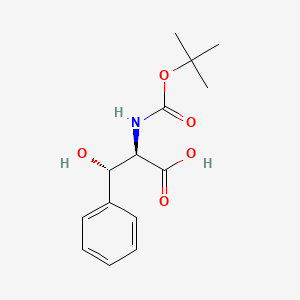

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ibrutinib-biotina implica la conjugación de ibrutinib con biotina a través de un enlace. El proceso normalmente comienza con la activación de la biotina, seguida de su reacción con una molécula de ibrutinib funcionalizada. Comúnmente, se utiliza un enlace de cadena larga para conectar las dos moléculas, asegurando que la parte de la biotina no interfiera con la actividad biológica de ibrutinib .

Métodos de Producción Industrial: La producción industrial de ibrutinib-biotina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. La producción se lleva a cabo en entornos controlados para mantener la estabilidad del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: Ibrutinib-biotina puede experimentar reacciones de oxidación, particularmente en el átomo de azufre en la parte de la biotina.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro del compuesto, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución nucleofílica se pueden utilizar para modificar el enlace o la parte de la biotina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede dar lugar a la formación de alcoholes o aminas.

Comparación Con Compuestos Similares

Compuestos Similares:

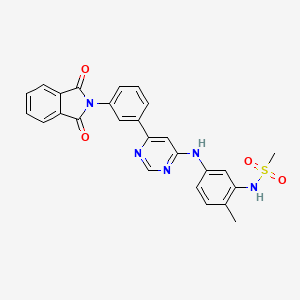

Acalabrutinib: Otro inhibidor de BTK con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

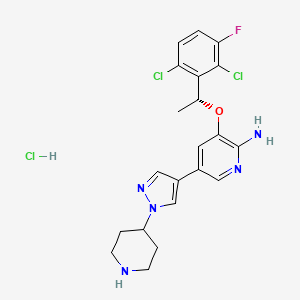

Zanubrutinib: Un inhibidor de BTK con una mejor selectividad y menos efectos fuera del objetivo en comparación con ibrutinib.

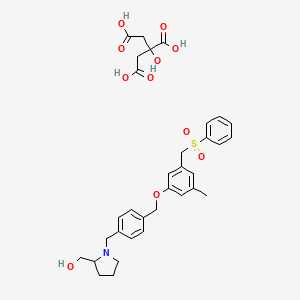

Orelabrutinib: Un inhibidor de BTK más nuevo con mayor potencia y selectividad.

Singularidad de Ibrutinib-biotina: Ibrutinib-biotina es único debido a su conjugación con biotina, que permite la focalización específica y el estudio de BTK. Esta conjugación aumenta su utilidad como sonda bioquímica, haciéndola valiosa tanto para aplicaciones de investigación como terapéuticas .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

IUPAC Name |

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZKVGVMZPBPH-AQXPWDSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N12O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.